An In-Depth Technical Guide to N-(2,3-Dichlorophenyl)acetimidamide (CAS 35372-39-5)
An In-Depth Technical Guide to N-(2,3-Dichlorophenyl)acetimidamide (CAS 35372-39-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,3-Dichlorophenyl)acetimidamide, with CAS number 35372-39-5, is a halogenated aromatic imido compound. Its structure, featuring a dichlorophenyl ring attached to an acetimidamide group, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications, with a focus on its role as a precursor in the development of more complex molecules.
Chemical Identity and Physical Properties
N-(2,3-Dichlorophenyl)acetimidamide is a white to yellow solid at room temperature. Its fundamental identifiers and key physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 35372-39-5 | N/A |
| Molecular Formula | C₈H₈Cl₂N₂ | [1] |
| Molecular Weight | 203.07 g/mol | [1] |
| IUPAC Name | N'-(2,3-dichlorophenyl)ethanimidamide | [2] |
| Appearance | White to yellow solid | N/A |
| Boiling Point | 327 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.315 g/cm³ (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in polar aprotic solvents like DMF and acetonitrile. | [2] |
Structure:
Caption: Chemical structure of N-(2,3-Dichlorophenyl)acetimidamide.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons (C₆H₃): Multiplets in the range of δ 7.0-7.6 ppm. The specific splitting pattern will be influenced by the ortho and meta coupling between the three adjacent protons.
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NH Proton: A broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
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CH₃ Protons: A singlet in the range of δ 2.1-2.4 ppm.
¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons: Signals are expected in the aromatic region (δ 120-140 ppm). The carbons directly attached to the chlorine atoms (C-Cl) will be shifted downfield due to the electron-withdrawing effect of the halogens. The carbon attached to the imino group (C-N) will also be in this region.
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Imido Carbon (C=N): A signal in the range of δ 150-160 ppm.
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Methyl Carbon (CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy:
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N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.
-
C=N Stretch: A sharp absorption band around 1640-1690 cm⁻¹.
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C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 202 and a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of the methyl group, the amino group, and cleavage of the bond between the phenyl ring and the acetimidamide moiety.
Synthesis
N-arylacetimidamides are commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester (Pinner salt), followed by reaction with an amine.[4][5]
Proposed Synthesis of N-(2,3-Dichlorophenyl)acetimidamide:
Caption: Proposed two-step synthesis of N-(2,3-Dichlorophenyl)acetimidamide via the Pinner reaction.
Experimental Protocol (General Procedure):
Step 1: Synthesis of Ethyl Acetimidate Hydrochloride (Pinner Salt)
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A solution of acetonitrile in anhydrous ethanol is cooled in an ice-salt bath.
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Dry hydrogen chloride gas is bubbled through the solution while maintaining the low temperature. The reaction is typically allowed to proceed for several hours.
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The resulting precipitate of ethyl acetimidate hydrochloride is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
Step 2: Synthesis of N-(2,3-Dichlorophenyl)acetimidamide
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To a stirred suspension of ethyl acetimidate hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or chloroform), 2,3-dichloroaniline is added.
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A non-nucleophilic base, such as triethylamine, is added dropwise to the reaction mixture at low temperature to neutralize the hydrogen chloride and facilitate the reaction.
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The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Reactivity and Potential Applications
N-(2,3-Dichlorophenyl)acetimidamide serves as a versatile building block in organic synthesis, primarily due to the reactivity of the acetimidamide functional group.
Key Reactions:
-
Hydrolysis: The acetimidamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding N-(2,3-dichlorophenyl)acetamide.
-
Cyclization Reactions: The imino and amino groups of the acetimidamide moiety can participate in cyclization reactions with various electrophiles to form a range of heterocyclic compounds. This makes it a valuable precursor for the synthesis of substituted quinazolines, pyrimidines, and other nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.
-
N-Arylation/Alkylation: The nitrogen atoms can potentially undergo further substitution reactions.[6][7]
-
Rearrangement Reactions: Under certain conditions, N-arylacetimidamides can undergo rearrangement reactions.[8]
Potential Applications:
The primary application of N-(2,3-Dichlorophenyl)acetimidamide is as an intermediate in the synthesis of more complex molecules. The dichlorophenyl moiety is a common feature in many biologically active compounds, including pesticides and pharmaceuticals. The acetimidamide group provides a handle for the construction of various heterocyclic systems. Therefore, this compound is of interest to researchers in drug discovery and agrochemical development.
Safety and Handling
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Stability and Storage
N-(2,3-Dichlorophenyl)acetimidamide is expected to be a stable compound under normal laboratory conditions. It should be stored in a tightly sealed container to protect it from moisture, which could lead to hydrolysis.
References
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- Matsumoto, R. R., et al. (1997). Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. PubMed.
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- USP. N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride (25 mg) (N1-(2-chloroethyl)).
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